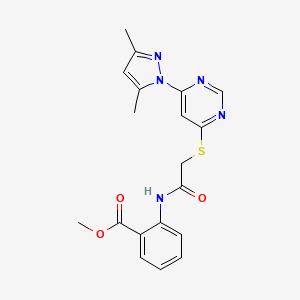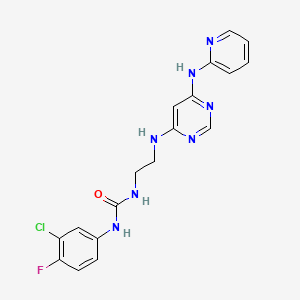![molecular formula C12H17N3O2S B2920082 2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide CAS No. 1797929-19-1](/img/structure/B2920082.png)
2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide is a chemical compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as MSFA, and it has been found to have a wide range of potential applications in various fields of study.
Mecanismo De Acción
The mechanism of action of MSFA is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MSFA has also been found to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
MSFA has been found to have several biochemical and physiological effects. Studies have shown that MSFA can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MSFA is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. However, MSFA also has some limitations for lab experiments, such as its complex synthesis process and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on MSFA. One potential direction is the development of new cancer therapies based on MSFA. Another potential direction is the investigation of MSFA's potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of MSFA and its potential side effects.
Métodos De Síntesis
The synthesis of MSFA is a complex process that involves several steps. The first step is the synthesis of 2-(methylsulfanyl)pyridine-3-carboxylic acid, which is then reacted with isopropylamine to form the intermediate product. This intermediate product is then reacted with chloroacetyl chloride to form the final product, 2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide.
Aplicaciones Científicas De Investigación
MSFA has been extensively studied in the field of scientific research due to its potential applications in various fields. One of the most promising applications of MSFA is in the field of cancer research. Studies have shown that MSFA has potent anti-cancer properties and can inhibit the growth of cancer cells. MSFA has also been found to have potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-methylsulfanyl-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8(2)15(7-10(13)16)12(17)9-5-4-6-14-11(9)18-3/h4-6,8H,7H2,1-3H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMNBYJDGVZTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)N)C(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)
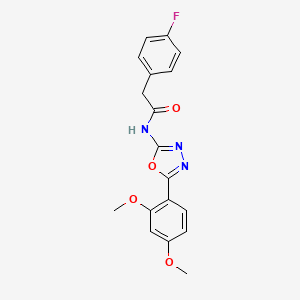

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2920005.png)
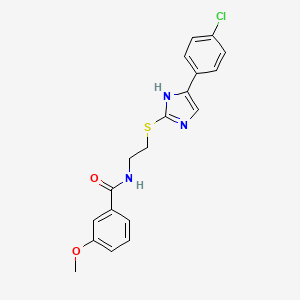
![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2920007.png)

![3-Pyridin-3-yl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920012.png)
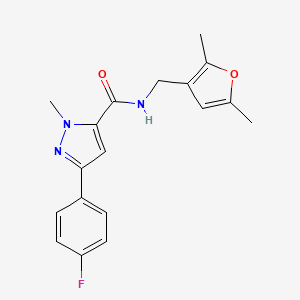
![4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2920016.png)
